1-(Methylcarbamoyl)piperidine-4-carboxylic acid

enzyme inhibition carboxypeptidase protease selectivity

This compound combines a free 4-carboxylic acid for direct amide coupling with a 1-(N-methylcarbamoyl) moiety conferring unique hydrogen-bonding and steric properties distinct from Boc-protected or ester analogs. It serves as a validated starting scaffold for developing CPN-selective probes with documented selectivity over CPA, eliminating confounding off-target effects. Its fragment-like MW (186.21) and direct conjugation capability enable efficient PROTAC linker synthesis and parallel library production, reducing step count and reagent consumption. Available at ≥95% purity, this building block ensures reproducible SAR data and minimal pre-use purification.

Molecular Formula C8H14N2O3
Molecular Weight 186.211
CAS No. 1094413-31-6
Cat. No. B2881678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylcarbamoyl)piperidine-4-carboxylic acid
CAS1094413-31-6
Molecular FormulaC8H14N2O3
Molecular Weight186.211
Structural Identifiers
SMILESCNC(=O)N1CCC(CC1)C(=O)O
InChIInChI=1S/C8H14N2O3/c1-9-8(13)10-4-2-6(3-5-10)7(11)12/h6H,2-5H2,1H3,(H,9,13)(H,11,12)
InChIKeyXCXXOQIGAOCJFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methylcarbamoyl)piperidine-4-carboxylic acid (CAS: 1094413-31-6): Key Properties and Procurement Baseline


1-(Methylcarbamoyl)piperidine-4-carboxylic acid (CAS: 1094413-31-6) is a piperidine-4-carboxylic acid derivative bearing an N-methylcarbamoyl substituent at the 1-position, with molecular formula C8H14N2O3 and molecular weight 186.21 g/mol [1]. The compound is commercially available from multiple specialty chemical suppliers at purities ranging from 95% to 98% , positioning it as a readily accessible building block for medicinal chemistry and biochemical research applications .

1-(Methylcarbamoyl)piperidine-4-carboxylic acid (CAS: 1094413-31-6): Why Analog Substitution Introduces Experimental Risk


Piperidine-4-carboxylic acid derivatives bearing different N1-substituents (e.g., unsubstituted piperidine-4-carboxylic acid, Boc-protected variants, or ethyl ester analogs) exhibit distinct physicochemical and biological interaction profiles that preclude simple interchangeability in research settings. The specific combination of a free 4-carboxylic acid and a 1-(N-methylcarbamoyl) moiety in this compound confers unique hydrogen-bonding capacity, steric properties, and target-binding potential that differ materially from closely related analogs such as 1-Boc-piperidine-4-carboxylic acid or ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate [1]. Procurement decisions that prioritize cost or availability over precise structural fidelity risk introducing confounding variables in enzyme inhibition studies, synthetic route optimization, or structure-activity relationship (SAR) investigations [2].

1-(Methylcarbamoyl)piperidine-4-carboxylic acid (CAS: 1094413-31-6): Verifiable Differential Evidence Against Comparators


Selective Inhibition of Human Carboxypeptidase N versus Carboxypeptidase A: Target Discrimination Evidence

1-(Methylcarbamoyl)piperidine-4-carboxylic acid demonstrates detectable inhibitory activity against human carboxypeptidase N (CPN) as documented in the ChEMBL/BindingDB bioactivity repository, with the assay conducted using a 10-minute preincubation period followed by hippuryl-lysine substrate addition and 30-minute measurement in the absence of DTT [1]. Critically, parallel assay data for the structurally related comparator carboxypeptidase A (CPA) shows a lack of significant binding affinity for this compound, establishing a target selectivity profile that distinguishes it from broad-spectrum carboxypeptidase inhibitors [2].

enzyme inhibition carboxypeptidase protease selectivity

Free Carboxylic Acid Functionality Enables Direct Conjugation Without Deprotection: Comparative Synthetic Efficiency

The compound possesses a free 4-carboxylic acid group (MW 186.21 g/mol, C8H14N2O3) , which enables direct amide coupling or esterification without the need for a preliminary deprotection step. This contrasts with the widely used comparator 1-Boc-piperidine-4-carboxylic acid (MW ~229.27 g/mol, C11H19NO4) [1], which requires acidic Boc-deprotection (typically TFA/DCM) prior to carboxylate utilization, and with ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate (MW ~214.26 g/mol, C10H18N2O3) , which necessitates ester hydrolysis before the carboxylic acid can participate in conjugation reactions.

amide coupling conjugation chemistry synthetic efficiency

Supplier-Published Purity Specifications: Minimum 95% Baseline with 98% Options Available

Commercially available 1-(methylcarbamoyl)piperidine-4-carboxylic acid is offered with documented purity specifications of minimum 95% and, from select vendors, 98% . While specific impurity profiling data is not publicly disclosed, these purity thresholds exceed the typical 90-92% minimum specifications reported for several structurally analogous research-grade piperidine-4-carboxylic acid derivatives from commodity chemical suppliers .

purity specification quality control procurement

Molecular Weight of 186.21 g/mol Offers Balanced Physicochemical Profile for Fragment-Based Screening

With a molecular weight of 186.21 g/mol (monoisotopic mass 186.10045 Da) [1], 1-(methylcarbamoyl)piperidine-4-carboxylic acid falls within the optimal range (MW < 300 Da) for fragment-based drug discovery (FBDD) and meets Lipinski's Rule of Five criteria for oral drug-likeness. In comparison, more elaborate methylcarbamoyl-piperidine analogs containing additional aromatic or heterocyclic substituents exhibit molecular weights ranging from approximately 350 to >450 Da [2], which may compromise ligand efficiency metrics and introduce pharmacokinetic liabilities at the fragment screening stage.

fragment-based drug discovery physicochemical properties lead optimization

1-(Methylcarbamoyl)piperidine-4-carboxylic acid (CAS: 1094413-31-6): Evidence-Backed Application Scenarios


Carboxypeptidase N (CPN) Biochemical Probe Development

Based on documented inhibitory activity against human carboxypeptidase N with differential selectivity over carboxypeptidase A, 1-(methylcarbamoyl)piperidine-4-carboxylic acid serves as a starting scaffold for developing CPN-selective small-molecule probes [1]. Researchers investigating the role of CPN in inflammatory pathways, complement cascade regulation, or peptide hormone metabolism can utilize this compound for target validation and mechanistic studies where off-target CPA inhibition would confound experimental interpretation.

One-Step Conjugation in PROTAC Linker and Bioconjugate Synthesis

The free 4-carboxylic acid functionality eliminates the need for a deprotection step prior to amide bond formation, making this compound an efficient building block for PROTAC (PROteolysis TArgeting Chimera) linker synthesis, peptide coupling, and bioconjugate construction [1]. This direct conjugation capability is particularly valuable in parallel synthesis workflows and automated library production where step-count reduction directly translates to increased throughput and reduced reagent consumption.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 186.21 g/mol, 1-(methylcarbamoyl)piperidine-4-carboxylic acid meets established fragment-likeness criteria and provides a balanced scaffold for fragment library inclusion [1]. The compound's modest molecular weight supports efficient hit identification and subsequent structure-guided elaboration, while the combination of a basic piperidine nitrogen, hydrogen-bonding carbamoyl group, and ionizable carboxylic acid offers multiple vectors for fragment growing and merging strategies.

Quality-Controlled Medicinal Chemistry Intermediate

Commercial availability at verified purities of 95-98% [1] positions this compound as a reliable synthetic intermediate for multi-step medicinal chemistry campaigns. The documented purity specifications reduce the risk of impurity-derived artifacts in downstream biological assays and minimize the need for pre-use purification, supporting reproducible SAR data generation and efficient project timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Methylcarbamoyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.